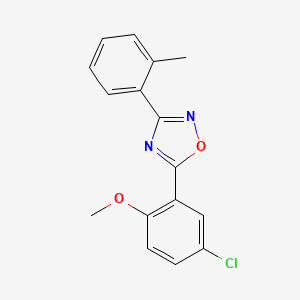
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. The compound has been shown to exhibit anti-inflammatory, antiproliferative, and antimicrobial activities.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. However, further studies are needed to fully understand the biological effects of the compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its synthetic accessibility. The compound can be easily synthesized using simple and cost-effective methods. Additionally, the compound has shown promising results in various scientific research fields, making it a versatile tool for researchers. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its biological effects.
Future Directions
There are several future directions for the study of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's fluorescent properties make it a useful tool for the detection of metal ions, and further studies could explore its potential as a biosensor. Finally, the compound's potential as a precursor for the synthesis of other bioactive compounds could be explored in future studies.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the biological effects of the compound and to explore its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole involves the condensation of 2-methylphenylhydrazine and 5-chloro-2-methoxybenzoyl chloride in the presence of a catalyst. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired compound. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
Scientific Research Applications
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of other bioactive compounds.
properties
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-3-4-6-12(10)15-18-16(21-19-15)13-9-11(17)7-8-14(13)20-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMVFGRILYKJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5811875.png)
![N-(3-chloro-4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5811882.png)
![N-(4-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5811887.png)
![O-benzyl S-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5811892.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5811902.png)
![3-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5811913.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5811915.png)
![methyl (4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5811916.png)
![(4-{[(4-chlorophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5811918.png)
![N'-[(5-nitro-2-furyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5811924.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5811931.png)
![N-(4-chlorophenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5811953.png)